6-Chloro-N-methyl-1,3-benzothiazol-2-amine
Overview
Description
6-Chloro-N-methyl-1,3-benzothiazol-2-amine, also known as this compound, is a useful research compound. Its molecular formula is C8H7ClN2S and its molecular weight is 198.67 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Activities
6-Chloro-N-methyl-1,3-benzothiazol-2-amine serves as a foundational chemical in the synthesis of various benzothiazole derivatives, which have demonstrated a broad spectrum of biological and pharmacological activities. Research has focused on creating substituted benzothiazoles, known for their anti-inflammatory and anti-bacterial properties. The process involves the preparation of 6-substituted-1,3-benzothiazol-2-amine through a reaction with 4-substituted anilines and potassium thiocyanate. These compounds are further modified through reactions with chloroacetyl chloride and other agents to yield a variety of biologically active molecules. These synthesized derivatives have been characterized by elemental analysis and spectral data, affirming their potential therapeutic applications (Hunasnalkar, Gazi, Patil, & Surwase, 2010) (Chidrawar, 2016).
Correlation with Electronic Parameters
Investigations into the electronic properties of benzothiazole derivatives, including this compound, have revealed a significant correlation between these properties and the compounds' efficiency as corrosion inhibitors. Through density functional theory (DFT), parameters such as HOMO and LUMO energies, along with nuclear magnetic resonance (NMR) parameters, have been identified as crucial descriptors in evaluating the inhibitory performance of these compounds (Behzadi & Forghani, 2017).
Antibacterial and Antifungal Activities
Several studies have focused on the antibacterial and antifungal potential of this compound derivatives. These compounds have been synthesized and tested against a variety of microorganisms, showing promising activity. For example, specific derivatives have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. This indicates the potential of this compound as a precursor in developing new antimicrobial agents (Chavan & Pai, 2007) (Amnerkar, Bhongade, & Bhusari, 2015).
Anthelmintic Activity
Research into the anthelmintic activities of fluoro-substituted benzothiazole derivatives, including those based on this compound, has been conducted to explore their potential in treating parasitic infections. These studies aim to identify new compounds that could be developed into effective anthelmintic drugs (Javali, Jayachandran, Shah, Patel, & Sreenivasa, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 6-Chloro-N-methyl-1,3-benzothiazol-2-amine is Mycobacterium tuberculosis , the bacterium responsible for tuberculosis . The compound has shown significant inhibitory activity against this bacterium .
Biochemical Pathways
The compound affects the biochemical pathways of Mycobacterium tuberculosis, leading to its inhibition .
Pharmacokinetics
Its potent anti-tubercular activity suggests that it is likely to have good bioavailability .
Result of Action
The result of the compound’s action is the inhibition of Mycobacterium tuberculosis growth . This leads to a decrease in the severity of tuberculosis infection, potentially aiding in the treatment of this disease .
Properties
IUPAC Name |
6-chloro-N-methyl-1,3-benzothiazol-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClN2S/c1-10-8-11-6-3-2-5(9)4-7(6)12-8/h2-4H,1H3,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCBQCKLQRWOJK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC2=C(S1)C=C(C=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50444697 | |
Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34551-19-4 | |
Record name | 6-Chloro-N-methyl-2-benzothiazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=34551-19-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Chloro-N-methyl-1,3-benzothiazol-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50444697 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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